Bienvenue dans la boutique en ligne BenchChem!

Olean-12-ene-3beta,16beta,21beta,23,28-pentol

Liver X Receptor antagonism Nuclear receptor selectivity Lipid metabolism

Choose Gymnestrogenin for your LXR antagonism studies because it is the only Gymnema-derived aglycone that dually antagonizes both LXRα (IC₅₀ 2.5 μM) and LXRβ (IC₅₀ 1.4 μM)—its congener gymnemagenin lacks LXRα activity. At 10 μM, it suppresses SREBP1c and ABCA1 expression and reduces HepG2 lipid accumulation, directly modeling NAFLD pathways. Unlike oleanolic acid, the native 3β,16β,21β,23,28-pentol scaffold eliminates extensive synthetic hydroxylation. Procure ≥98% HPLC purity for reproducible dose–response, phytochemical standardization, or regioselective derivatization workflows.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
Cat. No. B8098722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlean-12-ene-3beta,16beta,21beta,23,28-pentol
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20-,21-,22+,23+,24+,26+,27+,28-,29-,30-/m1/s1
InChIKeySIBYGGBNBRCVQI-JGBRNIEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olean-12-ene-3beta,16beta,21beta,23,28-pentol (Gymnestrogenin): Compound Identity, CAS Registry, and Sourcing Baseline for Scientific Procurement


Olean-12-ene-3beta,16beta,21beta,23,28-pentol (CAS 19942-02-0), most commonly referred to as Gymnestrogenin, is a pentacyclic triterpenoid of the oleanane class bearing five hydroxyl substituents at positions 3β, 16β, 21β, 23, and 28 [1]. It is a pentahydroxytriterpene aglycone first isolated and structurally characterized from the leaves of Gymnema sylvestre R.Br. (Asclepiadaceae) [2]. The compound has a molecular formula of C30H50O5, a molecular weight of 490.72 g/mol, a calculated XLogP3 of 4.9, and a topological polar surface area (TPSA) of 101.00 Ų [1]. Commercially, Gymnestrogenin is supplied as a reference standard at HPLC purity levels typically ≥98%, with availability spanning multiple packaging formats from milligram to gram scale [3]. This compound is a principal aglycone of the gymnemic acid saponin complex and serves as a critical analytical reference material for phytochemical standardization, pharmacological target engagement studies, and natural product derivative synthesis.

Why Oleanane Triterpenoid Pentols Cannot Be Interchanged: The Critical Role of Hydroxylation Topology and Stereochemistry in Gymnestrogenin Selection


The oleanane triterpenoid family encompasses numerous polyhydroxylated derivatives, yet small variations in hydroxylation position, count, and stereochemistry produce profound shifts in nuclear receptor selectivity, downstream gene expression, and functional pharmacology. Gymnestrogenin (3β,16β,21β,23,28-pentol) is distinguished from its closest natural congener gymnemagenin (3β,16β,21β,22α,23,28-hexol) by the absence of a 22α-hydroxyl group, a single structural difference that converts the ligand from a Liver X Receptor β (LXRβ)-selective antagonist into a dual LXRα/β antagonist [1]. In contrast, the widely studied oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) lacks hydroxylation at positions 16, 21, and 23 entirely, bearing a 28-carboxyl instead of a 28-hydroxymethyl, and consequently exhibits a distinct nuclear receptor interaction profile that includes PXR and FXR modulation [2]. Barringtogenol C (Theasapogenol B; 3β,16α,21β,22α,28-pentol) differs from Gymnestrogenin at three positions—16α instead of 16β, 22α-OH present, and 23-CH₃ instead of 23-CH₂OH—further illustrating that no two oleanane pentols are pharmacologically equivalent. Generic or class-based substitution among oleanane triterpenoids without attention to the specific hydroxylation topology is therefore pharmacologically unsound and risks selecting a compound with a divergent receptor activation or antagonism profile, an outcome that directly undermines experimental reproducibility and analytical validity in ligand-screening and target-identification workflows [1][3].

Product-Specific Quantitative Evidence Guide: Olean-12-ene-3beta,16beta,21beta,23,28-pentol (Gymnestrogenin) Differentiation Data for Scientific Procurement


Evidence Item 1: Dual LXRα/β Antagonism — A Unique Selectivity Fingerprint That Discriminates Gymnestrogenin from the LXRβ-Selective Congener Gymnemagenin

Gymnestrogenin (Olean-12-ene-3beta,16beta,21beta,23,28-pentol) is the only aglycone from Gymnema sylvestre demonstrated to possess a dual LXRα/β antagonistic profile, with measured IC₅₀ values of 2.5 μM against LXRα transactivation and 1.4 μM against LXRβ transactivation in a luciferase reporter-gene assay performed in HepG2 cells [1]. In the same study, the most abundant co-occurring aglycone gymnemagenin (3β,16β,21β,22α,23,28-hexahydroxyolean-12-ene) was characterized as a potent and selective antagonist for the β isoform of LXR only, lacking meaningful activity at LXRα [1]. This isoform-selectivity divergence arises from the absence of the 22α-hydroxyl group in Gymnestrogenin, a single structural deletion that expands the antagonism spectrum from LXRβ-selective to pan-LXR [1].

Liver X Receptor antagonism Nuclear receptor selectivity Lipid metabolism

Evidence Item 2: Functional Consequence of Dual LXR Antagonism — Gymnestrogenin Suppresses SREBP1c and ABCA1 Expression and Attenuates Lipid Accumulation in HepG2 Cells

The dual LXRα/β antagonism of Gymnestrogenin translates into a measurable functional pharmacology that is not shared by the LXRβ-selective aglycone gymnemagenin. In HepG2 cells treated with Gymnestrogenin at 10 μM, quantitative real-time PCR demonstrated reduced mRNA expression of both SREBP1c (a master transcriptional regulator of de novo lipogenesis downstream of LXRα) and ABCA1 (a cholesterol efflux transporter regulated by both LXR isoforms) [1]. Oil Red O staining quantification at 500 nm confirmed that Gymnestrogenin treatment decreased intracellular neutral lipid droplet accumulation in HepG2 cells compared to vehicle-treated controls [1][2]. These effects are mechanistically linked to the compound's ability to antagonize LXRα—the dominant isoform for hepatic lipogenic gene transcription—a property absent in the LXRβ-selective gymnemagenin [1].

Hepatic lipogenesis SREBP1c Lipid droplet accumulation

Evidence Item 3: In Silico Molecular Docking Comparison — Gymnestrogenin Exhibits a Distinct Binding Energy Profile Against Fungal CYP51 Compared to Co-Occurring Gymnemic Acid Saponins

In a 2025 integrated in vitro–in silico study, Gymnestrogenin and gymnemic acid IV were co-isolated, purified, and characterized from Gymnema sylvestre chloroform extract, and their binding interactions with the fungal cytochrome P450 sterol 14α-demethylase (CYP51) target were compared via molecular docking [1]. Gymnestrogenin displayed a calculated binding free energy (ΔG) of −16.5 kcal/mol, while gymnemic acid IV (a glycosylated saponin) showed a more favorable ΔG of −21.7 kcal/mol, indicating higher predicted binding efficiency for the glycoside [1][2]. The chloroform-extracted saponin fraction (CGS), in which Gymnestrogenin was a major characterized constituent, exhibited broad-spectrum fungistatic activity with EC₅₀ values of 297.2 μg/mL against Penicillium digitatum 6952, 360.5 μg/mL against Penicillium expansum 2995, and 369.4 μg/mL against Aspergillus flavus 6678 [1].

CYP51 sterol 14α-demethylase Molecular docking Antifungal biopesticide

Evidence Item 4: Structural Differentiation — The 23-Hydroxymethyl Substituent in Gymnestrogenin Confers Enhanced Cell Growth Inhibitory Potential Relative to 23-Methyl Oleanane Congeners Such as Oleanolic Acid

Comprehensive structure–activity compilations of oleanane-type triterpenoids have established that the presence of a hydroxyl (or hydroxymethyl) group at the C-23 position significantly improves cell growth inhibition compared to compounds bearing a C-23 methyl group [1]. Gymnestrogenin carries a 23-CH₂OH (hydroxymethyl) substituent, placing it in the growth-inhibitory enhancement class. In contrast, oleanolic acid—the most widely studied and commercially available oleanane triterpenoid—bears a 23-CH₃ (methyl) group, a structural feature associated with comparatively weaker cell growth inhibitory activity in the oleanane SAR framework [1][2]. This C-23 oxidation-state difference, when combined with the concurrent hydroxylation at 16β, 21β, and 28 positions unique to Gymnestrogenin, produces a pharmacophoric pattern that is not present in any single comparator oleanane triterpenoid.

Structure–activity relationship C-23 hydroxylation Oleanane triterpenoid cytotoxicity

Evidence Item 5: Differential In Silico ADMET and Nuclear Receptor Binding Prediction — Gymnestrogenin Shows Predicted Binding to Multiple Steroid-Related Receptors

Computational ADMET profiling using admetSAR 2.0 predicts that Gymnestrogenin engages multiple steroid-related nuclear receptors beyond LXR, with predicted binding probabilities of 80.36% for the estrogen receptor, 71.18% for the androgen receptor, 76.99% for the glucocorticoid receptor, and 57.29% for the thyroid receptor [1]. This polypharmacology prediction distinguishes Gymnestrogenin from simpler oleanane derivatives such as oleanolic acid, whose nuclear receptor interaction profile is more extensively characterized as primarily affecting FXR, PPAR, LXR, RXR, PXR, and ROR in a tissue-specific manner [2]. While these are computational predictions requiring experimental validation, they alert procurement teams that Gymnestrogenin may exhibit a broader nuclear receptor interaction landscape than mono- or di-hydroxylated oleanane analogs, a consideration that is material for selecting the appropriate chemical probe for target-specific vs. systems-level pharmacological investigations.

ADMET prediction Nuclear receptor promiscuity Off-target liability profiling

Evidence Item 6: Analytical Reference Standard Quality — HPLC Purity ≥98% and ISO 17034 Certified Reference Material Availability for Quantitative Phytochemical Standardization

Gymnestrogenin (CAS 19942-02-0) is commercially available as an analytical reference standard with HPLC-certified purity of ≥98% from multiple independent suppliers [1][2]. Certified reference material (CRM) grade Gymnestrogenin produced under ISO 17034 standard material producer accreditation is also available, ensuring metrological traceability for quantitative analysis [3]. Molecular identity confirmation is routinely performed by MS and NMR, with high-resolution mass spectrometry yielding a characteristic [M+H]⁺ peak at m/z 491.37363 corresponding to the empirical formula C₃₀H₅₀O₅ [4]. While purity specifications of ≥98% are common across many natural product reference standards, the availability of ISO 17034-certified Gymnestrogenin specifically supports its use in validated analytical methods for Gymnema sylvestre extract standardization, where Gymnestrogenin serves as a marker compound distinct from the more abundant gymnemagenin [5].

Analytical reference standard HPLC purity Phytochemical quality control

Best Research and Industrial Application Scenarios for Olean-12-ene-3beta,16beta,21beta,23,28-pentol (Gymnestrogenin): Evidence-Grounded Selection Use Cases


Scenario 1: Dual LXRα/β Antagonist Chemical Probe for Hepatic Steatosis and NAFLD Target Validation Studies

For academic or pharmaceutical research groups investigating liver X receptor antagonism as a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD), Gymnestrogenin is the preferred chemical probe among Gymnema-derived aglycones because it is the only one demonstrated to antagonize both LXRα and LXRβ with quantified IC₅₀ values (2.5 and 1.4 μM, respectively) [1]. This dual antagonism is critical because LXRα is the dominant isoform governing hepatic SREBP1c-driven de novo lipogenesis; the LXRβ-selective congener gymnemagenin does not suppress this pathway [1]. Gymnestrogenin at 10 μM reduces SREBP1c and ABCA1 mRNA expression and decreases neutral lipid accumulation in HepG2 cells, providing a tractable in vitro model for studying LXR-mediated lipid metabolism without the confounding hypertriglyceridemia associated with LXR agonists [1][2]. Procurement of Gymnestrogenin (≥98% HPLC purity) ensures a chemically defined single-entity probe suitable for reproducible dose–response experiments spanning the 0.1–100 μM range [3].

Scenario 2: Aglycone Scaffold for Semi-Synthetic Derivatization Aimed at LXR Antagonist Lead Optimization

Medicinal chemistry programs engaged in oleanane triterpenoid lead optimization benefit from Gymnestrogenin as a starting scaffold because it combines the growth-inhibitory 23-hydroxymethyl substituent with an established dual LXRα/β antagonism pharmacophore [1][2]. Unlike oleanolic acid—which requires extensive synthetic modification to introduce hydroxylation at positions 16, 21, and 23—Gymnestrogenin provides these functional groups natively, enabling focused medicinal chemistry efforts on regioselective acylation, oxidation, or glycosylation at the existing hydroxyl positions [3]. The availability of ISO 17034-certified reference material further supports quality-controlled synthesis and characterization workflows [4].

Scenario 3: Marker Compound for Gymnema sylvestre Extract Standardization and Phytochemical Quality Control

For analytical laboratories and quality control departments in the botanical supplement industry, Gymnestrogenin serves as a chromatographically distinct marker compound for the authentication and quantification of Gymnema sylvestre extracts [1]. Its 1H-NMR fingerprint (characteristic signals: H-12 at δ 5.34 ppm, H-16 at δ 4.49 ppm, H-21 at δ 4.46 ppm, H-23 at δ 3.12 ppm) and HRMS [M+H]⁺ peak at m/z 491.37363 provide unambiguous identity confirmation that differentiates it from the co-occurring aglycone gymnemagenin [2]. HPLC reference standards of ≥98% purity are available from multiple commercial sources, and ISO 17034 CRM-grade material supports validated method development for pharmacopoeial monographs [3].

Scenario 4: In Silico-Enabled Screening of Triterpenoid–CYP51 Interactions for Antifungal Biopesticide Discovery

Agricultural biotechnology groups exploring botanical fungicide development can utilize Gymnestrogenin as a structurally characterized aglycone with a moderate in silico binding affinity (ΔG = −16.5 kcal/mol) toward the fungal CYP51 sterol 14α-demethylase target [1]. The chloroform-extracted saponin fraction containing Gymnestrogenin as a major constituent has demonstrated in vitro fungistatic activity against Penicillium digitatum (EC₅₀ 297.2 μg/mL), P. expansum (EC₅₀ 360.5 μg/mL), and Aspergillus flavus (EC₅₀ 369.4 μg/mL) [1]. Gymnestrogenin's Log P of 4.13 and TPSA of 101.00 Ų provide a physicochemical profile suitable for membrane permeation and target engagement, distinguishing it from more polar glycosylated saponins such as gymnemic acid IV [1][2]. Procurement of the purified aglycone enables structure–activity relationship studies to optimize the balance between lipophilicity and antifungal potency.

Quote Request

Request a Quote for Olean-12-ene-3beta,16beta,21beta,23,28-pentol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.